REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])([CH2:7][O:8][C:9]1[C:10]([N+:15]([O-])=O)=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3]([O:5][CH3:6])=[O:4]>CO.[Pd]>[CH3:1][C:2]([CH3:18])([CH2:7][O:8][C:9]1[C:10]([NH2:15])=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3]([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(COC=1C(=NC=CC1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt overnight under hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(COC=1C(=NC=CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.23 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 611.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |